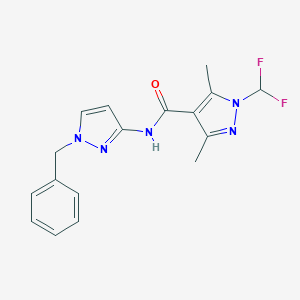
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, also known as BDP-9066, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. BDP-9066 belongs to the class of pyrazole carboxamides and is structurally similar to other compounds that have demonstrated anticancer and anti-inflammatory properties.
作用機序
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, which is accompanied by the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which is accompanied by the suppression of NF-κB activity. In vivo studies have shown that this compound exhibits potent anticancer activity in xenograft models of lung and breast cancer.
実験室実験の利点と制限
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, which makes it suitable for in vitro and in vivo studies. This compound has also been shown to exhibit potent anticancer and anti-inflammatory activity, which makes it a promising candidate for further research. However, the limitations of this compound include the lack of information on its pharmacokinetic and pharmacodynamic properties, which may limit its clinical translation.
将来の方向性
There are several future directions for the research of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide. First, further studies are needed to elucidate the mechanism of action of this compound, which will help to identify potential targets for cancer therapy and inflammation. Second, studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, which will help to determine its suitability for clinical translation. Third, studies are needed to evaluate the safety and efficacy of this compound in preclinical models of cancer and inflammation. Finally, studies are needed to evaluate the potential of this compound as a combination therapy with other anticancer or anti-inflammatory agents.
合成法
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with benzyl bromide, followed by the reaction of the resulting benzyl pyrazole carboxylate with difluoromethylpyrazole in the presence of a coupling agent. The final product, this compound, is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been the subject of several studies that have investigated its potential therapeutic applications. In vitro studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.
特性
分子式 |
C17H17F2N5O |
|---|---|
分子量 |
345.35 g/mol |
IUPAC名 |
N-(1-benzylpyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H17F2N5O/c1-11-15(12(2)24(21-11)17(18)19)16(25)20-14-8-9-23(22-14)10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3,(H,20,22,25) |
InChIキー |
BJHHAOSEXMHHJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(F)F)C)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3 |
正規SMILES |
CC1=C(C(=NN1C(F)F)C)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)
![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![4-chloro-1-ethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279706.png)
![3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279708.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279710.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279711.png)
methanone](/img/structure/B279712.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279716.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279719.png)
![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279720.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B279722.png)
